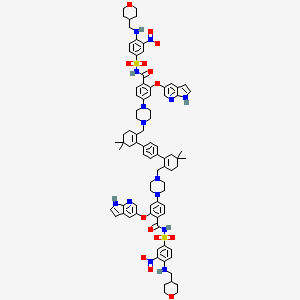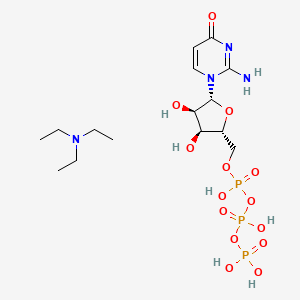
Isocytidine Triphosphate Triethylamine Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isocytidine triphosphate triethylamine salt is a phosphorylated derivative of isocytidine, a nucleoside analog. This compound is a fundamental constituent in the biomedical industry, particularly in the synthesis of nucleic acids. It acts as a substrate for DNA and RNA polymerases, making it indispensable in combating specific viral ailments and malignancies by impeding viral replication and disrupting tumor proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isocytidine triphosphate triethylamine salt typically involves the phosphorylation of isocytidine. The process begins with the protection of the hydroxyl groups on the ribose moiety, followed by the introduction of the triphosphate group. The final step involves the deprotection of the hydroxyl groups and the formation of the triethylamine salt. This multi-step synthesis requires precise control of reaction conditions, including temperature, pH, and the use of specific reagents such as phosphoramidites and pyrophosphate .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using automated synthesizers. These machines can handle multiple reactions simultaneously, ensuring high yield and purity of the final product. The process is optimized for scalability, cost-effectiveness, and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions
Isocytidine triphosphate triethylamine salt undergoes various chemical reactions, including:
Phosphorylation: The addition of phosphate groups to the nucleoside.
Hydrolysis: The cleavage of chemical bonds by the addition of water.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include phosphoramidites, pyrophosphate, and various protecting groups. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving high yields and purity .
Major Products Formed
The major products formed from these reactions include the triphosphate derivative of isocytidine and its various protected intermediates. These products are essential for further applications in nucleic acid synthesis and biomedical research .
Scientific Research Applications
Isocytidine triphosphate triethylamine salt has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of nucleic acids and their analogs.
Biology: Acts as a substrate for DNA and RNA polymerases, facilitating the study of genetic processes.
Medicine: Employed in antiviral and anticancer therapies by inhibiting viral replication and tumor growth.
Industry: Utilized in the production of diagnostic kits and therapeutic agents
Mechanism of Action
The mechanism of action of isocytidine triphosphate triethylamine salt involves its incorporation into nucleic acids by DNA and RNA polymerases. Once incorporated, it disrupts the normal replication process of viruses and cancer cells, leading to the inhibition of their proliferation. The molecular targets include viral RNA-dependent RNA polymerase and cellular DNA polymerase .
Comparison with Similar Compounds
Similar Compounds
Cytidine triphosphate: Another nucleoside triphosphate used in nucleic acid synthesis.
Uridine triphosphate: Involved in carbohydrate metabolism and glycogen synthesis.
Thymidine triphosphate: A key component in DNA synthesis.
Uniqueness
Isocytidine triphosphate triethylamine salt is unique due to its specific structure, which allows it to act as a potent inhibitor of viral replication and tumor growth. Its ability to be incorporated into nucleic acids by polymerases makes it a valuable tool in both research and therapeutic applications .
Properties
Molecular Formula |
C15H31N4O14P3 |
|---|---|
Molecular Weight |
584.35 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(2-amino-4-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;N,N-diethylethanamine |
InChI |
InChI=1S/C9H16N3O14P3.C6H15N/c10-9-11-5(13)1-2-12(9)8-7(15)6(14)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;1-4-7(5-2)6-3/h1-2,4,6-8,14-15H,3H2,(H,19,20)(H,21,22)(H2,10,11,13)(H2,16,17,18);4-6H2,1-3H3/t4-,6-,7-,8-;/m1./s1 |
InChI Key |
MFMPKINPVBGLQD-IAIGYFSYSA-N |
Isomeric SMILES |
CCN(CC)CC.C1=CN(C(=NC1=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Canonical SMILES |
CCN(CC)CC.C1=CN(C(=NC1=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




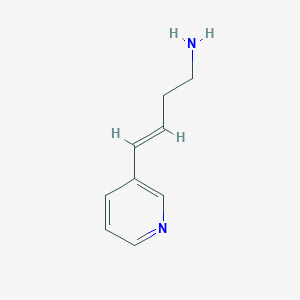
![tert-butyl N-[3-[2-(4-chloroimidazol-1-yl)-5-nitrophenoxy]propyl]carbamate](/img/structure/B13863331.png)
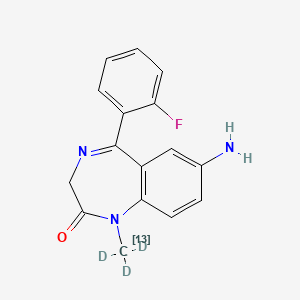
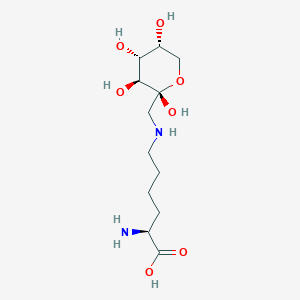
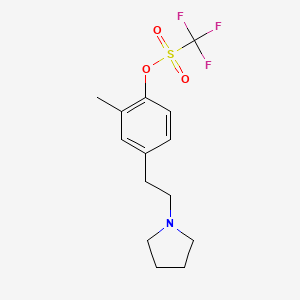

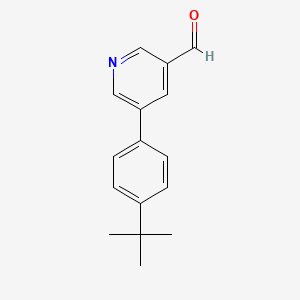
![disodium;(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-sulfonatooxy-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13863362.png)

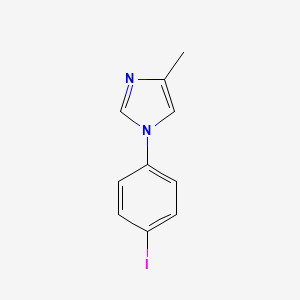
![2-[N-(carboxymethyl)-4-chloro-2-methylanilino]acetic acid](/img/structure/B13863371.png)
